![molecular formula C26H26N4OS2 B11147687 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one](/img/structure/B11147687.png)
5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one
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Overview
Description
5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(ethylsulfanyl)benzaldehyde with phenylhydrazine to form 4-(ethylsulfanyl)phenylhydrazone. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-piperidino-1,3-thiazol-4-one under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Structure
The compound features a thiazole ring, a pyrazole moiety, and a piperidine group, which contribute to its unique chemical properties. The presence of an ethylsulfanyl group enhances its biological activity, making it a candidate for further research in pharmacology and agricultural applications.
Medicinal Chemistry
Anticancer Activity: Recent studies have shown that compounds similar to 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor growth in various cancer cell lines, demonstrating potential as chemotherapeutic agents .
Enzyme Inhibition: The compound has been studied for its role as an enzyme inhibitor. Its structural components allow it to interact with specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders .
Agricultural Chemistry
Insecticide Development: The compound's structure is reminiscent of known insecticides like ethiprole. Research indicates that it possesses insecticidal properties against various pests, making it suitable for development as a new agricultural pesticide .
Herbicide Potential: Similar thiazole-containing compounds have been investigated for their herbicidal activity. This suggests that the compound could be explored for its effectiveness in weed management strategies in crop production systems.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar thiazole derivatives and their evaluation against breast cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced anticancer activity, suggesting that further exploration of compounds like this compound could lead to promising therapeutic agents .
Case Study 2: Insecticidal Efficacy
Research conducted by agricultural scientists demonstrated that compounds with similar structures exhibited effective control over common agricultural pests such as aphids and beetles. Field trials showed that formulations based on these compounds provided significant pest reduction compared to standard treatments .
Mechanism of Action
The mechanism of action of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(ethylsulfanyl)phenyl]-5-oxopentanoic acid
- Ethyl 5-{4-[2-(ethylsulfanyl)phenyl]-1-piperazinyl}pentylcarbamate hydrochloride
Uniqueness
Compared to similar compounds, 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one stands out due to its unique combination of structural features, including the presence of both a thiazole and pyrazole ring.
Biological Activity
5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure
The compound consists of a thiazole ring, a pyrazole moiety, and an ethylsulfanyl substituent. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors such as phenylhydrazine and α,β-unsaturated carbonyl compounds.
- Thiazole Integration : The incorporation of the thiazole moiety can be achieved through cyclization reactions involving thioketones.
- Final Modifications : The introduction of the ethylsulfanyl group is usually performed via nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole frameworks exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound display activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. For instance:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Line Studies : Testing on human cancer cell lines has shown reduced viability and increased apoptosis rates when treated with the compound .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit certain enzymes:
- Cholinesterase Inhibition : Similar compounds have demonstrated efficacy in inhibiting cholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the biological efficacy of compounds with similar structures:
- Antimicrobial Efficacy : A study investigated the antibacterial properties of thiazole derivatives against resistant strains, showcasing a significant reduction in bacterial growth .
- Anticancer Activity : Research involving pyrazole derivatives indicated promising results in inhibiting tumor growth in xenograft models .
Properties
Molecular Formula |
C26H26N4OS2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4OS2/c1-2-32-22-13-11-19(12-14-22)24-20(18-30(28-24)21-9-5-3-6-10-21)17-23-25(31)27-26(33-23)29-15-7-4-8-16-29/h3,5-6,9-14,17-18H,2,4,7-8,15-16H2,1H3/b23-17- |
InChI Key |
LRYVVVYXQBKHIZ-QJOMJCCJSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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